methyl 4-amino-5-bromopyridine-3-carboxylate
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Overview
Description
Methyl 4-amino-5-bromopyridine-3-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-pyridinecarboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like palladium or copper complexes to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium or copper complexes.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Methyl 4-amino-3-pyridinecarboxylate.
Oxidation: Methyl 4-nitro-5-bromopyridine-3-carboxylate.
Scientific Research Applications
Methyl 4-amino-5-bromopyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is utilized in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding interactions, while the carboxylate ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: Lacks the amino group at the 4-position, making it less versatile in certain synthetic applications.
4-Amino-3-pyridinecarboxylic acid: Lacks the bromine atom, which limits its use in substitution reactions.
Methyl 4-nitro-5-bromopyridine-3-carboxylate:
Uniqueness
Methyl 4-amino-5-bromopyridine-3-carboxylate is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
1446182-20-2 |
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Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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